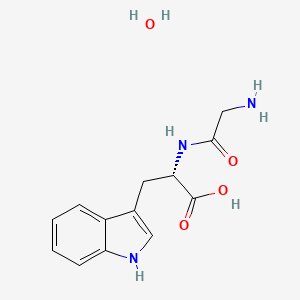

Glycyl-l-tryptophan hydrate

Description

BenchChem offers high-quality Glycyl-l-tryptophan hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyl-l-tryptophan hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCOSTLLYUESQC-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photophysical Characterization of Glycyl-L-Tryptophan

Topic: : A Technical Guide to Fluorescence Spectroscopy Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Scientists, Biophysicists, and Drug Discovery Leads

A Technical Guide to Fluorescence Spectroscopy

Executive Summary

Glycyl-L-Tryptophan (Gly-Trp) serves as a critical model system in protein photophysics. Unlike free tryptophan, which exhibits high rotational freedom and solvent exposure, Gly-Trp introduces the peptide bond—the fundamental quenching unit in protein structures. For researchers in drug development and protein folding, mastering the emission spectrum of Gly-Trp is not merely about measuring a peak; it is about calibrating the baseline for intrinsic fluorescence quenching , peptide bond solvation dynamics , and rotational correlation times .

This guide moves beyond standard textbook definitions to provide a rigorous, self-validating framework for measuring, analyzing, and interpreting the fluorescence emission of Gly-Trp.

Fundamental Photophysics

To interpret the emission spectrum of Gly-Trp, one must understand the competition between radiative decay and the non-radiative quenching pathways introduced by the glycyl group.

2.1 The Indole Fluorophore and the "Glycine Effect"

Tryptophan fluorescence arises primarily from two excited singlet states,

- State: Less sensitive to solvent polarity; absorption vector oriented near the long axis of the indole.

- State: Highly sensitive to hydrogen bonding and dipolar relaxation; typically the emitting state in polar solvents (like water).

The Quenching Mechanism:

In Gly-Trp, the fluorescence quantum yield (

2.2 Visualization: The Modified Jablonski Diagram

The following diagram illustrates the competitive decay pathways specific to Gly-Trp, highlighting the electron transfer quenching route.

Figure 1: Modified Jablonski diagram for Gly-Trp showing the competition between solvent relaxation/emission and the charge-transfer quenching pathway induced by the peptide backbone.

Spectral Characteristics

The following data summarizes the consensus photophysical properties of Gly-Trp in neutral aqueous buffer (pH 7.0, 25°C).

| Parameter | Value | Notes |

| Excitation Max ( | 280 nm (Abs max) / 295 nm (Selective) | 295 nm excitation minimizes Tyr/Phe contribution in mixed samples. |

| Emission Max ( | 350 – 356 nm | Red-shifted relative to buried Trp due to full solvent exposure. |

| Stokes Shift | ~3,400 – 3,800 cm⁻¹ | Indicative of significant solvent reorientation around the excited dipole. |

| Quantum Yield ( | 0.05 – 0.09 | Lower than NATA ( |

| Fluorescence Lifetime ( | Biexponential (0.8 ns / 3.2 ns) | Represents different rotameric populations of the indole side chain. |

Self-Validating Experimental Protocol

To ensure data integrity (E-E-A-T), this protocol includes mandatory validation checkpoints. This workflow is designed to eliminate the two most common errors in Trp spectroscopy: the Inner Filter Effect (IFE) and Raman Scattering interference .

4.1 Reagents & Preparation

-

Buffer: 10 mM Phosphate Buffer, pH 7.0 (Avoid Citrate or Acetate if possible, as they can act as external quenchers at high concentrations).

-

Gly-Trp Stock: Dissolve in ultrapure water; determine concentration using

.

4.2 The Measurement Workflow

Figure 2: Self-validating workflow ensuring linearity of signal and removal of scattering artifacts.

4.3 Step-by-Step Methodology

-

Absorbance Validation (Crucial):

-

Measure the Optical Density (OD) at the excitation wavelength (280 nm or 295 nm).

-

Rule: The OD must be < 0.05 (ideally 0.02–0.03).

-

Why? Above OD 0.05, the Inner Filter Effect (re-absorption of emitted light and attenuation of excitation beam) distorts the spectral shape, artificially red-shifting the peak.

-

-

Excitation Selection:

-

Set

. -

Why? While 280 nm provides stronger signal, 295 nm selectively excites the indole ring, minimizing excitation of potential impurities or other aromatics in complex mixtures.

-

-

Blank Subtraction (The Raman Correction):

-

Water has a Raman scattering peak shifted by ~3400 cm⁻¹ from the excitation.

-

At

, the Raman peak appears at ~328 nm . This sits directly on the blue edge of the Gly-Trp emission. -

Action: You must collect a spectrum of the buffer alone and subtract it mathematically from the Gly-Trp spectrum. Failure to do this results in a false "shoulder" or peak shift.

-

-

Data Smoothing:

-

Apply a Savitzky-Golay filter (window size 5–7 points) only after blank subtraction.

-

Data Analysis & Interpretation

5.1 Calculating the Center of Spectral Mass (CM)

Because the Gly-Trp peak is broad, the wavelength of maximum intensity (

Where

5.2 Solvatochromic Shifts (Lippert-Mataga)

Gly-Trp emission is highly sensitive to solvent polarity. If you are using Gly-Trp to test solvent accessibility:

-

Blue Shift (to ~330 nm): Indicates the indole is in a hydrophobic environment (or shielded by micelle encapsulation).

-

Red Shift (to ~355 nm): Indicates full relaxation of water dipoles around the excited state (bulk water exposure).

The relationship is governed by the Lippert-Mataga equation, which correlates the Stokes shift (

- : The difference in dipole moment between excited and ground states (large for Trp, approx 6–10 Debye).

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

- Authoritative text on Jablonski diagrams, quenching mechanisms, and Lippert-M

-

Eftink, M. R., & Ghiron, C. A. (1981). "Fluorescence quenching studies with proteins." Analytical Biochemistry, 114(2), 199-227.

- Foundational paper on quenching mechanisms relevant to the peptide bond effect.

-

Chen, Y., & Barkley, M. D. (1998). "Toward understanding tryptophan fluorescence in proteins." Biochemistry, 37(28), 9976-9982.

- Detailed analysis of rotameric states and lifetime components of tryptophan and its deriv

-

NIST Chemistry WebBook. "Glycyl-L-tryptophan Spectral Data."

- Standard reference for molecular weight and absorbance properties.

-

Callis, P. R. (1997). "1La and 1Lb transitions of tryptophan: Applications of theory and experimental observations to fluorescence of proteins." Methods in Enzymology, 278, 113-150.

- Explains the electronic state mixing th

Technical Guide: Quantum Yield of Glycyl-L-Tryptophan Hydrate

This technical guide details the quantum yield (

Executive Summary

Glycyl-L-tryptophan (Gly-Trp) is a canonical dipeptide often utilized as a reference standard in fluorescence spectroscopy to decouple the effects of the peptide bond on the indole fluorophore. While free L-tryptophan (Trp) exhibits a fluorescence quantum yield (

This reduction is not an experimental error but a critical photophysical phenomenon driven by electron transfer (ET) quenching from the excited indole ring to the adjacent peptide carbonyl group, facilitated by the protonated N-terminal amino group. Understanding this value is essential for researchers calibrating protein folding assays, FRET efficiency calculations, and solvent accessibility studies.

Photophysical Principles & Quenching Mechanisms[1][2]

The Fluorophore: Indole

The fluorescence of Gly-Trp originates from the indole moiety of the tryptophan residue.[1] Upon excitation at 280 nm (absorption maximum) or 295 nm (selective Trp excitation), the molecule transitions to the excited singlet state (

The Quenching Mechanism

In Gly-Trp, the quantum yield is significantly lower than that of N-acetyl-L-tryptophanamide (NATA) or free Trp due to the proximity of the protonated

-

Electron Transfer (ET): The excited indole ring (

state) acts as an electron donor. The peptide carbonyl group acts as an electron acceptor.[2] The protonated amino group electrostatically stabilizes the charge-transfer state, enhancing the rate of non-radiative decay ( -

Rotamer Dependence: The efficiency of this quenching depends on the rotameric population around the

bond. Rotamers that place the ammonium group close to the indole ring suffer maximal quenching.

Jablonski Diagram: Competitive Decay Pathways

The following diagram illustrates the competition between fluorescence emission and the specific peptide-bond quenching pathway in Gly-Trp.

Figure 1: Modified Jablonski diagram highlighting the electron transfer quenching pathway specific to Gly-Trp.

Quantum Yield Data Analysis

The quantum yield is defined as the ratio of photons emitted to photons absorbed:

Comparative Values (Aqueous, 25°C)

The following table synthesizes data from key photophysical studies (e.g., Cowgill, Chen). Note the distinct drop in

| Compound | State (pH 7.[4][5]0) | Quantum Yield ( | Lifetime ( | Mechanism of Difference |

| L-Tryptophan | Zwitterion | 0.13 ± 0.01 | ~3.1 ns | Baseline reference.[3] |

| NATA | Neutral | 0.14 ± 0.01 | ~3.0 ns | No amino group quenching; mimics internal Trp. |

| Gly-Trp | Zwitterion | 0.05 – 0.07 | ~1.2 ns | Strong quenching by N-terminal |

| Gly-Gly-Trp | Zwitterion | 0.08 – 0.10 | ~1.8 ns | Reduced quenching; amino group is further away. |

pH Dependence

The

-

pH < 3 (Cationic):

is minimal (< 0.05) due to acid quenching. -

pH 5–8 (Zwitterionic):

. The -

pH > 10 (Anionic):

increases significantly (approaching 0.12) as the amino group deprotonates to

Experimental Protocol: Measuring

Objective: Determine the

Reagents & Preparation

-

Gly-Trp Hydrate: Dissolve in ultrapure water (Milli-Q). Ensure complete dissolution; the hydrate form is solid but dissolves readily.

-

L-Tryptophan Standard: Freshly prepared in ultrapure water.

-

Buffer: 10 mM Phosphate buffer, pH 7.0 (Avoid chloride ions if possible, as halides can dynamically quench indole).

Step-by-Step Workflow

Figure 2: Workflow for relative quantum yield determination.

Detailed Procedure

-

Absorbance Tuning: Prepare 4-5 dilutions of Gly-Trp and the L-Trp standard.

-

Critical Rule: The Optical Density (OD) at the excitation wavelength (295 nm) must be below 0.05 to avoid inner-filter effects (re-absorption of emitted light).

-

-

Excitation: Set excitation to 295 nm to exclusively excite the indole ring and minimize phenylalanine contribution (if present in impurities, though unlikely in pure dipeptide).

-

Emission Scan: Collect emission from 305 nm to 450 nm .

-

Slit Widths: Keep narrow (e.g., 2-5 nm) and consistent between sample and standard.

-

-

Integration: Integrate the total fluorescence intensity (

) (area under the curve). -

Calculation: Plot Integrated Fluorescence (

) vs. Absorbance (

Since both solvents are water, the refractive index term (

Applications in Drug Development[3][8]

-

Peptide Stability Assays: A shift in

or emission maximum ( -

FRET Distance Ruler: Gly-Trp is often used as the "Donor" control in FRET studies. Its low quantum yield (

) means it has a shorter Förster radius ( -

Quality Control: The "hydrate" solid form must be characterized. Variations in water content do not affect solution

, but purity does. A

References

-

Chen, R. F. (1967). Fluorescence Quantum Yields of Tryptophan and Tyrosine.[6][7] Analytical Letters, 1(1), 35-42. Link

-

Cowgill, R. W. (1963).[8] Fluorescence and the Structure of Proteins: II. Fluorescence of Peptides Containing Tryptophan or Tyrosine.[6][7][8][9] Biochimica et Biophysica Acta, 75, 272-273.[8] Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Fluorophores). Link

-

Petrich, J. W., Chang, M. C., McDonald, D. B., & Fleming, G. R. (1983). On the origin of nonexponential fluorescence decay in tryptophan and its derivatives. Journal of the American Chemical Society, 105(12), 3824–3832. Link

-

Osysko, A. P., & Muíño, P. L. (2011).[10] Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Journal of Biophysical Chemistry, 2(3), 316-321. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. omlc.org [omlc.org]

- 5. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence and the structure of proteins. XXI. Fluorescence of aminotyrosyl residues in peptides and helical proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLUORESCENCE AND THE STRUCTURE OF PROTEINS. II. FLUORESCENCE OF PEPTIDES CONTAINING TRYPTOPHAN OR TYROSINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the highly efficient quenching of tryptophan fluorescence in human gammaD-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cowgill, R.W. (1970) Fluorescence and protein structure. XVII. On the mechanism of peptide quenching. Biochimica et Biophysica Acta, 200, 18-25. - References - Scientific Research Publishing [scirp.org]

Synthesis and purification of Glycyl-l-tryptophan

An In-Depth Technical Guide to the Synthesis and Purification of Glycyl-L-Tryptophan

Abstract

Glycyl-L-tryptophan (Gly-Trp), a dipeptide composed of glycine and L-tryptophan, serves as a valuable building block in biochemical research and pharmaceutical development.[1] Its synthesis, while seemingly straightforward, requires a nuanced understanding of peptide chemistry to navigate challenges such as racemization, side-chain reactivity, and purification. This guide provides a comprehensive, technically-grounded overview for researchers and drug development professionals, detailing two primary synthetic pathways: classical solution-phase synthesis and modern solid-phase peptide synthesis (SPPS). We will explore the critical decision-making processes behind selecting protecting group strategies and coupling reagents, provide detailed experimental protocols, and outline robust purification and analytical characterization methodologies.

Strategic Foundations: Charting the Synthetic Course

The successful synthesis of Gly-Trp hinges on a well-defined strategy established before any reagents are mixed. The two fundamental decisions involve the choice of synthetic phase (solution vs. solid) and the selection of an orthogonal protecting group scheme.

Solution-Phase vs. Solid-Phase Synthesis

Solution-Phase Peptide Synthesis (SPPS) was the original method for creating peptides and remains highly relevant, especially for large-scale production of shorter peptides like Gly-Trp.[2][3] It involves carrying out all reactions in a homogeneous solution, with the purification of intermediates after each step.

-

Advantages: Scalability, direct monitoring of reaction progress via techniques like TLC or HPLC, and potentially lower cost for simple dipeptides.

-

Disadvantages: Requires purification of intermediates, which can be time-consuming and lead to material loss; solubility issues can arise with longer peptides.[3]

Solid-Phase Peptide Synthesis (SPPS) , pioneered by R.B. Merrifield, revolutionized the field.[4] The C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion.[4] Excess reagents and by-products are simply washed away by filtration, dramatically simplifying the process.

-

Advantages: Speed, ease of automation, and elimination of intermediate purification steps.[4]

-

Disadvantages: Can be less cost-effective for very small-scale synthesis; challenges related to peptide aggregation on the resin can occur with longer sequences.

For Gly-Trp, both methods are viable. Solution-phase is an excellent, cost-effective choice for producing large quantities, while SPPS offers a faster, more streamlined approach, particularly for researchers who may be incorporating this dipeptide into a larger sequence.

The Principle of Orthogonal Protection

To control the formation of the specific amide bond between glycine and tryptophan, it is essential to temporarily block all other reactive functional groups—namely the N-terminus of glycine, the C-terminus of tryptophan, and the indole side chain of tryptophan.[5] A successful strategy relies on "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting the others.[6] The two dominant orthogonal schemes in modern peptide synthesis are:

-

Boc/Bzl Strategy: Utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while Bzl groups require strong acid (e.g., HF).

-

Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[6] The Fmoc group is removed with a mild base like piperidine, while the tBu groups are cleaved with TFA.[7][8]

The choice of strategy dictates the entire workflow, from the selection of protected amino acid derivatives to the final cleavage conditions.

Part I: The Classical Approach: Solution-Phase Synthesis

This section details a robust solution-phase synthesis of Gly-Trp using the Boc/Bzl strategy, which is well-suited for this dipeptide.

Workflow for Solution-Phase Synthesis

Caption: Solution-Phase Synthesis Workflow for Glycyl-L-Tryptophan.

Step 1: Protection of Amino Acid Precursors

1A: Synthesis of N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH)

The Boc group is a cornerstone of peptide synthesis, providing robust protection of the amino group that is easily removed with acid.[9][10]

-

Principle: Glycine is dissolved in an aqueous basic solution. Di-tert-butyl dicarbonate ((Boc)₂O), the Boc-introducing reagent, is added. The base neutralizes the resulting acid and maintains the nucleophilicity of the glycine amino group.

-

Detailed Protocol:

-

Dissolve glycine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.0 eq) or sodium bicarbonate solution to adjust the pH to ~9-10.[11]

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., HCl or citric acid), causing the product to precipitate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Gly-OH as a white solid.[11][12]

-

1B: Synthesis of L-Tryptophan Methyl Ester (H-Trp-OMe)

Esterification of the C-terminus prevents the carboxyl group from reacting during the coupling step. The methyl ester is a common choice, readily prepared using thionyl chloride.

-

Principle: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the tryptophan carboxyl group, making it susceptible to nucleophilic attack by methanol.

-

Detailed Protocol:

-

Suspend L-tryptophan (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours.

-

Cool the solution and remove the solvent under reduced pressure.

-

The resulting solid, H-Trp-OMe·HCl, can be used directly or neutralized with a mild base and extracted for the pure ester.

-

Step 2: Peptide Bond Formation (Coupling)

The coupling of the protected amino acids is the central step in forming the dipeptide. The use of dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic and effective method.[13][14]

-

Mechanism: DCC activates the carboxylic acid of Boc-Gly-OH to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement. HOBt intercepts this intermediate to form an active ester, Boc-Gly-OBt.[15] This HOBt ester is less reactive than the O-acylisourea but is much more stable and reacts cleanly with the amino group of H-Trp-OMe with minimal racemization.[13][15]

-

Detailed Protocol:

-

Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C.

-

Add DCC (1.1 eq) dissolved in a small amount of the same solvent. A white precipitate of dicyclohexylurea (DCU) will begin to form.[16]

-

Stir the mixture at 0 °C for 30-60 minutes to pre-activate the acid.

-

Add H-Trp-OMe (1.0 eq) and a tertiary base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once complete, filter off the precipitated DCU.

-

Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate under vacuum to obtain the crude protected dipeptide, Boc-Gly-Trp-OMe.

-

Step 3: Final Deprotection

To obtain the final product, both the N-terminal Boc group and the C-terminal methyl ester must be removed.

-

Saponification (Ester Removal):

-

Dissolve the crude Boc-Gly-Trp-OMe in a mixture of methanol and water.

-

Add 1M sodium hydroxide solution (1.1 eq) and stir at room temperature, monitoring the reaction by TLC.

-

Once the ester is hydrolyzed, carefully acidify the solution to pH 3-4 with cold, dilute HCl.

-

Extract the Boc-Gly-Trp-OH into ethyl acetate, wash with brine, dry, and concentrate.

-

-

Acidolysis (Boc Removal):

-

Dissolve the Boc-Gly-Trp-OH in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.[12]

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product, H-Gly-Trp-OH, is often obtained as a TFA salt and can be triturated with cold diethyl ether to yield a solid.

-

Part II: The Modern Approach: Solid-Phase Peptide Synthesis (SPPS)

The SPPS workflow, using the popular Fmoc/tBu strategy, is highly efficient and particularly advantageous when synthesizing multiple peptides or longer sequences.

Workflow for Solid-Phase Synthesis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Gly-Trp.

Step 1: Resin Selection and Loading

A Wang resin is a suitable choice as it has an acid-labile linker that yields a C-terminal carboxylic acid upon final cleavage. The first amino acid, Fmoc-Trp(Boc)-OH , is loaded onto the resin. The Boc group on the tryptophan indole side chain prevents potential alkylation during the final TFA cleavage step.[17][18]

Step 2: The SPPS Cycle

The synthesis proceeds through iterative cycles of deprotection and coupling.[4]

-

Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF.[19] The basic piperidine removes the N-terminal Fmoc group, liberating the free amine for the next coupling step. The resin is then thoroughly washed to remove piperidine and the Fmoc by-product.

-

Coupling: The next amino acid, Fmoc-Gly-OH , is activated and coupled. A common and highly efficient coupling cocktail is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like DIPEA in DMF.[13][14] The activated Fmoc-Gly-OH is added to the resin and allowed to react for 1-2 hours. The resin is then washed to remove excess reagents.

Step 3: Cleavage and Global Deprotection

Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (in this case, the Boc group on tryptophan) are removed simultaneously.[7][20]

-

Principle: A strong acid "cocktail" is used. Trifluoroacetic acid (TFA) is the primary cleavage agent.[21] Scavengers are critical additions, especially when tryptophan is present. Cations (like the tert-butyl cation from the Boc group) generated during cleavage are electrophilic and can attack the electron-rich indole ring of tryptophan.[6] Scavengers like triisopropylsilane (TIS) and water trap these cations, preventing side reactions.

-

Detailed Protocol:

-

Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, for example: 95% TFA, 2.5% Water, 2.5% TIS.

-

Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Part III: Purification of Glycyl-L-Tryptophan

Regardless of the synthetic method, the crude product will contain impurities such as deletion sequences, incompletely deprotected peptides, and residual reagents.[22] High-purity Gly-Trp requires a robust purification strategy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for peptide purification.[22] It separates molecules based on their hydrophobicity.

-

Principle: The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (typically silica modified with C18 alkyl chains). A polar mobile phase, usually a mixture of water and acetonitrile (ACN), is passed through the column.[23] An ion-pairing agent, almost always 0.1% TFA, is added to both mobile phases to improve peak shape and resolution.[] A gradient is run, starting with a high concentration of water and gradually increasing the concentration of the more non-polar ACN. More hydrophobic molecules (like tryptophan-containing peptides) interact more strongly with the C18 stationary phase and thus elute later at higher ACN concentrations.

-

Generic Purification Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Dissolution: Dissolve the crude peptide in a minimal amount of Mobile Phase A, or a solvent in which it is fully soluble (e.g., a small amount of DMSO or acetic acid).

-

Gradient: Run a linear gradient (e.g., 5% to 65% B over 30 minutes) at a suitable flow rate.

-

Detection: Monitor the elution profile using a UV detector, typically at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Analysis: Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm purity and identity.

-

Pooling: Pool the pure fractions.

-

| Parameter | Typical Setting | Rationale |

| Stationary Phase | C18 Silica | Provides strong hydrophobic retention for peptides.[25] |

| Mobile Phase A | 0.1% TFA in Water | Polar eluent; TFA acts as an ion-pairing agent.[] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar eluent for eluting the peptide. |

| Gradient | Linear, e.g., 5-65% B | Gradually increases eluent strength to separate compounds based on hydrophobicity. |

| Detection | UV @ 220 nm & 280 nm | 220 nm detects the peptide backbone; 280 nm is specific for the Trp side chain. |

Lyophilization

After pooling the pure HPLC fractions, the solvent must be removed to yield the final product. Lyophilization (freeze-drying) is the preferred method.

-

Process: The pooled fractions are frozen and then placed under a high vacuum. The frozen solvent sublimes directly from a solid to a gas, leaving the peptide as a fluffy, stable, white powder. This process avoids the potential degradation that can occur when concentrating from aqueous solutions at higher temperatures.[22]

Part IV: Analytical Characterization

To validate the success of the synthesis and purification, the final product must be rigorously analyzed.

-

Analytical RP-HPLC: Used to determine the final purity of the peptide. A sharp, single peak at the expected retention time indicates high purity.[]

-

Mass Spectrometry (MS): Confirms the identity of the product by measuring its molecular weight. The observed mass should match the calculated mass of Gly-Trp.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide, showing characteristic peaks for the glycine and tryptophan residues and confirming the presence of the peptide bond.

Conclusion

The synthesis and purification of Glycyl-L-Tryptophan offer a practical entry point into the core principles of peptide chemistry. The choice between solution-phase and solid-phase synthesis depends on the specific goals of the researcher, including scale, speed, and available resources. A successful outcome in either approach is predicated on a logical protecting group strategy, the selection of appropriate coupling reagents to ensure high yield and chiral purity, and a meticulous purification protocol, for which RP-HPLC is the undisputed method of choice. By understanding the causality behind each experimental choice—from protecting group lability to the role of scavengers in cleavage—scientists can reliably produce high-purity Gly-Trp for their research and development needs.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

-

ACS Publications. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solid-phase synthesis of tryptophan-containing peptides. Retrieved from [Link]

-

Carl ROTH. (n.d.). Boc-Glycine. Retrieved from [Link]

-

Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

-

Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)glycine. PubChem. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-phase synthesis of glycopeptides I and II, and peptide III, on a CLEAR-acid support. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Tryptophan Peptides. Retrieved from [Link]

-

ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). glycyl-L-tryptophan. PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminoacyl tRNA synthetase. Retrieved from [Link]

- Google Patents. (n.d.). US5776740A - Process for the preparation of L-tryptophan.

Sources

- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bachem.com [bachem.com]

- 4. bachem.com [bachem.com]

- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. selectscience.net [selectscience.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. researchgate.net [researchgate.net]

- 16. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. peptide.com [peptide.com]

- 19. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. cem.de [cem.de]

- 21. pubs.acs.org [pubs.acs.org]

- 22. bachem.com [bachem.com]

- 23. gilson.com [gilson.com]

- 25. polypeptide.com [polypeptide.com]

Technical Profile: Glycyl-L-tryptophan (CAS 2390-74-1)

Topic: CAS number 2390-74-1 physicochemical data Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Physicochemical Characterization, Spectroscopic Properties, and Stability Protocols[1][2][3][4][5]

Executive Summary

Glycyl-L-tryptophan (CAS 2390-74-1), often abbreviated as Gly-Trp or H-Gly-Trp-OH , is a bioactive dipeptide composed of glycine and L-tryptophan.[1][2][3] While structurally simple, it serves as a critical model system in protein chemistry for studying tryptophan fluorescence quenching , peptide bond stability, and the photo-oxidation mechanics of indole rings.

For the application scientist, Gly-Trp is not merely a building block; it is a solvatochromic probe . Its physicochemical behavior—specifically the sensitivity of its indole moiety to local dielectric environments—makes it an indispensable standard for calibrating fluorescence spectrometers and investigating protein-ligand interactions.[2]

This guide provides a rigorous breakdown of its physicochemical data, stability profiles (specifically photo-oxidation), and handling protocols to ensure experimental integrity.

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation and analytical method development.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Context/Notes |

| Chemical Name | Glycyl-L-tryptophan | IUPAC: (2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |

| CAS Number | 2390-74-1 | |

| Molecular Formula | C₁₃H₁₅N₃O₃ | |

| Molecular Weight | 261.28 g/mol | Monoisotopic Mass: 261.11 g/mol |

| Physical State | White to off-white crystalline powder | Hygroscopic; tends to clump if stored improperly.[2][4][5][3][6] |

| Solubility (Water) | Soluble (>50 mg/mL) | Forms a zwitterionic solution at neutral pH.[2] |

| Solubility (Organic) | Slightly soluble in MeOH/EtOH; Insoluble in non-polar solvents (Hexane, DCM) | Solubility decreases significantly as solvent polarity decreases. |

| Melting Point | >280°C (Decomposes) | Peptides typically decompose before a distinct liquid phase is reached. |

| pKa (Carboxyl) | 3.15 ± 0.10 (Predicted) | The C-terminal carboxyl is slightly less acidic than free Trp due to the peptide bond.[2] |

| pKa (Amine) | 8.20 ± 0.10 (Predicted) | The N-terminal glycine amine is less basic than free glycine (pKa 9.6).[2] |

| Isoelectric Point (pI) | ~5.7 | Net charge is zero at this pH; minimum solubility often observed here. |

| LogP (Octanol/Water) | -1.2 to -2.6 (Experimental range) | Highly hydrophilic; poor membrane permeability without transport carriers.[2] |

Spectroscopic Properties (The "Senior Scientist" Insight)

The primary utility of Gly-Trp in research lies in its intrinsic fluorescence .[2] Unlike tyrosine or phenylalanine, the tryptophan residue in Gly-Trp possesses a high quantum yield and high sensitivity to its environment.

UV-Vis Absorption[2]

-

Primary Maxima: 280 nm (Indole

transition). -

Secondary Feature: Shoulder at ~295 nm.

-

Extinction Coefficient (

): ~5,500 - 5,600 M⁻¹cm⁻¹ (in water).-

Note: This value is additive. If your peptide concentration is determined by

, ensure no other aromatics are present.

-

Fluorescence Emission

-

Excitation Wavelength: 280 nm (max signal) or 295 nm (selective for Trp, minimizes Tyr interference).

-

Emission Maximum (

): 350–355 nm (in water).[2] -

Stokes Shift: Large (~70–75 nm), indicative of significant solvent relaxation in the excited state.

-

Quantum Yield (

): ~0.12–0.14 (pH 7.0, 25°C).

Critical Application Note: The emission maximum of Gly-Trp is blue-shifted (moves to lower wavelengths, e.g., 330 nm) when the indole ring is moved into a hydrophobic environment.[2] This makes Gly-Trp an excellent control for validating hydrophobicity assays.

Stability & Degradation Mechanisms[2][7]

Gly-Trp is chemically stable at neutral pH in the dark but exhibits extreme photosensitivity .[2] The indole ring is an electron-rich system susceptible to oxidation by Reactive Oxygen Species (ROS) and UV light.[2]

Photo-Oxidation Pathway

Upon exposure to UV light or ambient fluorescent lighting in oxygenated solution, Gly-Trp degrades into N-formylkynurenine (NFK) and subsequently Kynurenine .[2] This degradation is accompanied by:

-

Yellowing of the solution.

-

Loss of fluorescence at 350 nm.

-

Appearance of new absorption bands at 320 nm (Kynurenine) and 360 nm (NFK).

Visualization: Photo-Degradation Cascade

The following diagram illustrates the oxidative degradation pathway researchers must avoid.

Figure 1: Photo-oxidative degradation pathway of Gly-Trp. Exposure to light and oxygen cleaves the indole ring, destroying the compound's utility as a fluorescence probe.

Handling & Storage Protocol

To maintain the integrity of Gly-Trp standards, strict adherence to the following protocol is required.

Storage Conditions

-

Solid State: Store at -20°C . Keep desiccated.

-

Solution State: Unstable. Prepare fresh. If storage is necessary, freeze at -80°C in dark, amber vials.

-

Light Protection: All handling should be done under low-light conditions or using amber glassware.[2]

Reconstitution Protocol (Self-Validating)

This protocol ensures the exclusion of oxygen to prevent rapid photo-oxidation during experiments.[2]

-

Solvent Preparation: Degas 18.2 MΩ·cm water using N₂ sparging or vacuum sonication for 15 minutes.

-

Weighing: Weigh Gly-Trp powder into an amber vial.

-

Dissolution: Add degassed water to achieve a stock concentration (e.g., 10 mM). Vortex gently.

-

Validation: Solution must be clear and colorless. Any yellow tint indicates pre-existing oxidation (discard).

-

-

Filtration: If necessary, use a 0.22 µm PVDF filter (low protein binding).

-

Verification: Measure

. Calculate concentration using

Experimental Workflow: Fluorescence Characterization

The following workflow describes how to accurately measure the fluorescence of Gly-Trp while correcting for the Inner Filter Effect (IFE) , a common source of error in tryptophan studies.

Figure 2: Fluorescence measurement workflow with Inner Filter Effect (IFE) correction logic. High absorbance attenuates the excitation beam, requiring mathematical correction or dilution.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92181, Glycyl-L-tryptophan.[2] PubChem. Available at: [Link][2]

-

Oregon Medical Laser Center (OMLC). Tryptophan Absorption and Fluorescence Spectra. OMLC PhotochemCAD Data. Available at: [Link]

-

NIST Chemistry WebBook. Glycyl-L-tryptophan Standard Reference Data. National Institute of Standards and Technology.[5] Available at: [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for Trp fluorescence mechanics).

Sources

- 1. GLYCYL-L-TRYPTOPHAN | 2390-74-1 [chemicalbook.com]

- 2. CAS 2390-74-1: Glycyl-L-tryptophan | CymitQuimica [cymitquimica.com]

- 3. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycyl-L-tryptophan [webbook.nist.gov]

- 5. Glycyl-L-tryptophan [webbook.nist.gov]

- 6. L-TRYPTOPHAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: Glycyl-L-tryptophan as a Versatile Probe for Elucidating Protein-Ligand Binding Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of protein-ligand interactions is fundamental to drug discovery and our understanding of biological processes. Glycyl-L-tryptophan (Gly-Trp), a simple dipeptide, serves as an invaluable model ligand for characterizing these interactions.[1][2] Its intrinsic tryptophan moiety provides a robust spectroscopic handle, while its small size and well-defined chemical structure allow for the precise dissection of binding thermodynamics and kinetics. This guide provides an in-depth exploration of the application of Gly-Trp in conjunction with key biophysical techniques—Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—to furnish a comprehensive understanding of protein-ligand binding events.

The Significance of Glycyl-L-tryptophan in Binding Studies

The indole side chain of the tryptophan residue in Gly-Trp is the cornerstone of its utility. Tryptophan is one of the few naturally occurring amino acids that exhibits significant intrinsic fluorescence, a property highly sensitive to its local environment.[3][4] When Gly-Trp binds to a protein, changes in the polarity and structure of the binding pocket alter the fluorescence properties of the tryptophan residue, providing a direct means to monitor the interaction.[3][4] This makes Gly-Trp an excellent tool for:

-

Establishing and validating binding assays: Its well-characterized properties make it ideal for testing and optimizing new experimental setups.

-

Competitive binding experiments: It can be used as a known binder to determine the affinity of other non-fluorescent ligands.

-

Probing the nature of binding sites: The changes in tryptophan fluorescence can offer insights into the hydrophobicity of the protein's binding pocket.[5]

The dipeptide nature of Gly-Trp, with its peptide bond and terminal amino and carboxyl groups, also allows it to mimic aspects of more complex biological ligands.[1]

Fluorescence Spectroscopy: A Sensitive Reporter of Binding

Fluorescence spectroscopy is a powerful technique for studying protein-ligand interactions due to its high sensitivity and the wealth of information it can provide.[6][7][8] The intrinsic fluorescence of tryptophan is a key tool in this regard.[3]

Principle of Tryptophan Fluorescence Quenching

The fluorescence of tryptophan is highly dependent on its local environment.[3][4] When a ligand binds near a tryptophan residue, it can cause a decrease in the fluorescence intensity, a phenomenon known as quenching.[3][9] This quenching can occur through two primary mechanisms:

-

Dynamic (Collisional) Quenching: The ligand collides with the excited-state tryptophan, leading to non-radiative energy transfer.[9][10]

-

Static Quenching: The ligand forms a non-fluorescent ground-state complex with the tryptophan.[9]

By systematically titrating a protein solution with Gly-Trp and monitoring the decrease in tryptophan fluorescence, a binding isotherm can be generated, from which the dissociation constant (Kd) can be determined.[3]

It is also crucial to consider and correct for the "inner filter effect," where the titrant absorbs at the excitation or emission wavelengths of tryptophan, leading to apparent quenching even without a direct interaction.[3][11]

Experimental Workflow: Fluorescence Quenching Assay

Figure 1. Workflow for a fluorescence quenching experiment.

Detailed Protocol: Fluorescence Quenching

-

Solution Preparation:

-

Prepare a stock solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be chosen to give a stable and measurable fluorescence signal, typically in the low micromolar range.[12]

-

Prepare a concentrated stock solution of Gly-Trp in the same buffer. The concentration should be at least 10-20 times higher than the protein concentration to minimize dilution effects during titration.

-

All solutions should be filtered and degassed to minimize light scattering.

-

-

Instrument Setup:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for tryptophan. Typically, an excitation wavelength of 295 nm is used to selectively excite tryptophan residues.[3]

-

Record the emission spectrum from approximately 310 nm to 500 nm.[3]

-

Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.

-

-

Data Acquisition:

-

Place a known volume of the protein solution in a quartz cuvette and allow it to equilibrate to the desired temperature.

-

Record the initial fluorescence spectrum of the protein alone.

-

Add a small aliquot of the Gly-Trp stock solution to the cuvette, mix gently, and allow the system to equilibrate.

-

Record the fluorescence spectrum.

-

Repeat the addition and measurement steps until the fluorescence signal is saturated, indicating that all binding sites are occupied.

-

-

Data Analysis:

-

Correct the fluorescence intensity at the emission maximum for dilution at each titration point.

-

If necessary, perform a separate titration of Gly-Trp into buffer alone to correct for the inner filter effect.[3][11]

-

Plot the change in fluorescence intensity (ΔF) as a function of the Gly-Trp concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[3]

-

| Parameter | Typical Value/Range | Significance |

| Protein Concentration | 1-10 µM | Ensures a measurable fluorescence signal without aggregation.[12] |

| Gly-Trp Concentration | 0.1x to 10x expected Kd | Spans the binding curve for accurate Kd determination.[3] |

| Excitation Wavelength | 295 nm | Selective excitation of tryptophan.[3] |

| Emission Range | 310-500 nm | Captures the full tryptophan emission spectrum.[3] |

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14] This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy change (ΔH), and stoichiometry (n).[5][13]

Principle of ITC

An ITC instrument consists of a reference cell and a sample cell.[14] The protein solution is placed in the sample cell, and the Gly-Trp solution is incrementally injected from a syringe. The instrument measures the differential power required to maintain a zero temperature difference between the two cells.[14] Each injection of Gly-Trp that results in binding produces a heat change that is measured and integrated.

Experimental Workflow: ITC

Figure 2. Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol: ITC

-

Sample Preparation:

-

Thoroughly dialyze both the protein and Gly-Trp solutions against the same buffer to minimize heats of dilution.[15]

-

Accurately determine the concentrations of both solutions.

-

The protein concentration in the cell should be 10-100 times the expected Kd.[16] The Gly-Trp concentration in the syringe should be 10-20 times the protein concentration.[15]

-

-

Instrument Setup:

-

Data Acquisition:

-

Allow the system to equilibrate to a stable baseline.

-

Perform a series of injections of the Gly-Trp solution into the protein solution. A small initial injection is often discarded in the analysis.[13][14]

-

The experiment is complete when the heat signals diminish to the level of the heat of dilution, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change.

-

Plot the heat per mole of injectant against the molar ratio of Gly-Trp to protein.

-

Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

-

| Thermodynamic Parameter | Information Provided |

| Binding Affinity (Ka) | Strength of the interaction. |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding; indicates the types of bonds formed.[5] |

| Entropy Change (ΔS) | Change in the system's disorder; often related to hydrophobic interactions and conformational changes. |

| Stoichiometry (n) | Number of Gly-Trp molecules bound per protein molecule.[15] |

Surface Plasmon Resonance (SPR): Kinetic Insights

SPR is a label-free technique that allows for the real-time monitoring of binding and dissociation events, providing valuable kinetic information.[19][20][21]

Principle of SPR

In a typical SPR experiment, the protein (ligand) is immobilized on a sensor chip.[19][20] A solution containing Gly-Trp (analyte) is flowed over the surface. Binding of Gly-Trp to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[19][21] By monitoring this signal over time, the association (kon) and dissociation (koff) rate constants can be determined.

Experimental Workflow: SPR

Figure 3. Workflow for a Surface Plasmon Resonance experiment.

Detailed Protocol: SPR

-

Immobilization:

-

Analyte Preparation:

-

Prepare a series of dilutions of Gly-Trp in the running buffer. The concentration range should span from well below to well above the expected KD.

-

-

Data Acquisition:

-

Equilibrate the sensor surface with running buffer to establish a stable baseline.

-

Inject a Gly-Trp solution at a specific concentration and monitor the association phase.

-

Switch back to the running buffer and monitor the dissociation phase.

-

Inject a regeneration solution to remove any remaining bound Gly-Trp, preparing the surface for the next cycle.[23][24][25]

-

Repeat the cycle for each concentration of Gly-Trp.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (KD) is then calculated as koff/kon.

-

| Kinetic Parameter | Information Provided |

| Association Rate (kon) | The rate at which the Gly-Trp-protein complex is formed. |

| Dissociation Rate (koff) | The rate at which the complex breaks apart. |

| Dissociation Constant (KD) | The ratio of koff to kon, representing the affinity of the interaction. |

Concluding Remarks

Glycyl-L-tryptophan is a powerful and versatile tool for the study of protein-ligand interactions. Its intrinsic fluorescence provides a sensitive handle for initial binding detection and affinity determination by fluorescence spectroscopy. Isothermal titration calorimetry offers a complete thermodynamic characterization of the binding event, while surface plasmon resonance provides crucial kinetic insights into the interaction. By employing these techniques in a complementary fashion with Gly-Trp as a model ligand, researchers can gain a comprehensive and multi-faceted understanding of the principles governing molecular recognition.

References

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. (2019). Malvern Panalytical. [Link]

-

Thermodynamics of Tryptophan-Mediated Activation of the trp RNA-Binding Attenuation Protein (TRAP). (2006). National Institutes of Health. [Link]

-

5 Tips to optimize your ITC experiments for kinetic analysis. (2016). AFFINImeter. [Link]

-

Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. (n.d.). NECTAR COST. [Link]

-

Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (n.d.). Spectroscopy. [Link]

-

Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019). National Institutes of Health. [Link]

-

Fluorescence quenching data interpretation in biological systems. The use of microscopic models for data analysis and interpretation of complex systems. (1998). PubMed. [Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

-

Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy. (2011). National Institutes of Health. [Link]

-

Surface Plasmon Resonance Troubleshooting. (2022). Bitesize Bio. [Link]

-

A Thermodynamic Model for Interpreting Tryptophan Excitation-Energy-Dependent Fluorescence Spectra Provides Insight Into Protein Conformational Sampling and Stability. (2018). PubMed Central. [Link]

-

A Thermodynamic Model for Interpreting Tryptophan Excitation-Energy-Dependent Fluorescence Spectra Provides Insight Into Protein Conformational Sampling and Stability. (2018). Frontiers in Molecular Biosciences. [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Springer Protocols. [Link]

-

Different methods of analyzing the fluorescence quenching data. (n.d.). ResearchGate. [Link]

-

Fluorescence Lifetimes and Dynamic Quenching. (2021). Chemistry LibreTexts. [Link]

-

The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. (2022). Journal of the American Chemical Society. [Link]

-

Fluorescence Techniques in Analysis of Protein–Ligand Interactions. (2010). Springer. [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2007). National Institutes of Health. [Link]

-

Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. [Link]

-

Fluorescence techniques in analysis of protein-ligand interactions. (2009). PubMed. [Link]

-

Fluorescence Spectroscopy Protein-Ligand Binding Research Guide. (n.d.). PapersFlow. [Link]

-

Top 10 tips for high quality SPR data. (2023). Nicoya Lifesciences. [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2016). National Institutes of Health. [Link]

-

Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (2023). ACS Publications. [Link]

-

Protein Ligand Interactions Using Surface Plasmon Resonance. (2022). ResearchGate. [Link]

-

Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. (2022). National Institutes of Health. [Link]

-

Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). University of Bristol. [Link]

-

Isothermal Titration Calorimetry (ITC). (n.d.). Protocols.io. [Link]

-

Modern Kinetics and Mechanism of Protein Folding: A Retrospective. (2021). The Journal of Physical Chemistry B. [Link]

-

Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]

-

The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. (2022). PubMed. [Link]

-

glycyl-L-tryptophan. (n.d.). PubChem. [Link]

-

Glycyl-L-tryptophan. (n.d.). NIST WebBook. [Link]

-

Glycyl-L-tryptophyl-L-tryptophan. (n.d.). PubChem. [Link]

-

The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. (2022). National Institutes of Health. [Link]

-

trp repressor/trp operator interaction. Equilibrium and kinetic analysis of complex formation and stability. (1992). PubMed. [Link]

-

Selection of Biophysical Methods for Characterisation of Membrane Proteins. (2018). MDPI. [Link]

-

Biophysical screening for the discovery of small-molecule ligands. (2014). PubMed. [Link]

-

Oxidative cross-linking of tryptophan to glycine restrains matrix metalloproteinase activity: specific structural motifs control protein oxidation. (2004). PubMed. [Link]

-

A kinetic analysis of L-tryptophan transport in human red blood cells. (1981). PubMed. [Link]

-

Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019). PubMed. [Link]

-

Kinetic studies of protein-protein interactions. (2019). ResearchGate. [Link]

Sources

- 1. glycyl-L-tryptophan | C13H15N3O3 | CID 92181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycyl-L-tryptophan [webbook.nist.gov]

- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamics of Tryptophan-Mediated Activation of the trp RNA-Binding Attenuation Protein (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. papersflow.ai [papersflow.ai]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tainstruments.com [tainstruments.com]

- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2 | Malvern Panalytical [malvernpanalytical.com]

- 18. 5 Tips to optimize your ITC experiments for kinetic analysis. - AFFINImeter's Blog [blog.affinimeter.com]

- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 20. Characterization of Small Molecule-Protein Interactions Using SPR Method [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]

- 23. nicoyalife.com [nicoyalife.com]

- 24. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 25. bitesizebio.com [bitesizebio.com]

Application Notes and Protocols for Glycyl-L-Tryptophan Fluorescence Quenching Assay

Introduction: Unveiling Molecular Interactions with Glycyl-L-Tryptophan

The intrinsic fluorescence of the amino acid tryptophan is a powerful tool in the study of molecular interactions. The indole side chain of tryptophan acts as a natural fluorophore, exhibiting strong ultraviolet fluorescence that is exquisitely sensitive to its local environment. When tryptophan is incorporated into a simple, well-defined peptide such as Glycyl-L-Tryptophan (Gly-Trp), it provides an excellent model system to investigate the principles of fluorescence quenching.[1]

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore through interactions with another molecule, termed a quencher.[2] This phenomenon provides a window into the dynamics of molecular encounters and can be leveraged to determine binding affinities, elucidate quenching mechanisms, and probe the accessibility of the tryptophan residue.[1][3]

The primary mechanisms of quenching are categorized as either dynamic (collisional) or static (complex formation) .[4][5] Dynamic quenching occurs when the quencher collides with the fluorophore in its excited state, leading to non-radiative energy loss. Static quenching, on the other hand, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2][5] Distinguishing between these mechanisms is crucial for accurate interpretation of experimental data and is often achieved by examining the temperature dependence of the quenching process.[4][6]

This application note provides a detailed protocol for performing a fluorescence quenching assay using Glycyl-L-Tryptophan as the fluorophore. We will delve into the experimental setup, data acquisition, and analysis using the Stern-Volmer equation, a fundamental relationship that quantitatively describes fluorescence quenching.[7]

Core Principles: The Stern-Volmer Relationship

The efficiency of fluorescence quenching is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

-

F₀ is the fluorescence intensity of Gly-Trp in the absence of the quencher.

-

F is the fluorescence intensity of Gly-Trp in the presence of the quencher at concentration [Q].

-

[Q] is the concentration of the quencher.

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.

A plot of F₀/F versus [Q], known as a Stern-Volmer plot, should yield a straight line with a slope equal to Kₛᵥ for a single quenching mechanism.[2][8] The linearity of this plot is a key indicator of whether the quenching is purely dynamic or static.[4][9]

Visualizing the Quenching Mechanism

The interaction between the Gly-Trp fluorophore and a quencher can be visualized as follows:

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Fluorescence Determination of Tryptophan Side-Chain Accessibility and Dynamics in Triple-Helical Collagen-Like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A Rapid Fluorescence Quenching Assay for Total Levothyroxine Quantification in Pharmaceutical and Supratherapeutic Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. Quenching of TryptophanFluorescence in Unfolded Cytochrome c: A Biophysics Experiment for Physical Chemistry Students - PMC [pmc.ncbi.nlm.nih.gov]

Experimental setup for gas hydrate formation with Gly-Trp

Application Note & Protocol: Experimental Setup for Gas Hydrate Formation with Glycyl-L-Tryptophan (Gly-Trp)

Part 1: Executive Summary & Scientific Rationale

Abstract

This guide details the experimental protocol for evaluating the efficacy of the dipeptide Glycyl-L-Tryptophan (Gly-Trp) in modifying methane (

Strategic Importance of Gly-Trp

-

Amphiphilic Balance: Gly-Trp combines the minimal steric hindrance of Glycine (hydrophilic backbone) with the bulky, hydrophobic indole ring of Tryptophan.

-

Mechanism of Action: The indole moiety is hypothesized to adsorb onto the open cavities of hydrate crystals (Structure I or II) via van der Waals interactions, while the peptide backbone disrupts the local water ordering required for cage completion.

-

Solubility Note: Tryptophan has low aqueous solubility (~11.4 g/L); coupling it with Glycine enhances solubility, making the dipeptide a superior candidate for aqueous-phase injection.

Part 2: Experimental Configuration (Apparatus)

The experiment relies on the Isochoric Constant Cooling Method , the gold standard for determining induction time (

Reagents & Materials

| Component | Specification | Purpose |

| Gly-Trp | Active Kinetic Hydrate Modulator. | |

| Water | Double Deionized (DDI), Resistivity 18.2 M | Aqueous phase solvent; eliminates ion-induced nucleation. |

| Gas | Methane ( | Hydrate former.[1] |

| Cleaning Solvents | Ethanol (Abs.) and Acetone | Reactor cleaning to remove organic residues. |

High-Pressure Rig Architecture

The setup consists of a 316 Stainless Steel (or Sapphire) autoclave rated for 20 MPa, jacketed for precise temperature control.

Figure 1: Schematic of the High-Pressure Isochoric Experimental Setup.

Part 3: Detailed Experimental Protocol

Safety Warning: High-pressure gas systems pose explosion and projectile hazards. All operations must be conducted behind a blast shield with appropriate relief valves set at 1.1x maximum operating pressure.

Phase 1: Solution Preparation

-

Gravimetric Preparation: Prepare a stock solution of Gly-Trp. Typical test concentrations are 0.1 wt%, 0.5 wt%, and 1.0 wt% .

-

Note: If Gly-Trp dissolves slowly, sonicate for 10 minutes at 25°C. Do not heat above 40°C to avoid peptide degradation.

-

-

Degassing: Degas the solution using a vacuum pump or helium sparge for 15 minutes to remove dissolved air, which can act as a competitive guest or nucleation site.

Phase 2: Cell Loading & Purging

-

Cleaning: Rinse the cell 3x with Acetone, then 3x with DDI water. Dry with nitrogen.

-

Loading: Inject the Gly-Trp solution into the cell.

-

Volume: Fill to ~30-40% of the total cell volume (e.g., 40 mL in a 100 mL cell) to ensure sufficient headspace for gas.

-

-

Purging:

-

Pressurize to 2 MPa with gas.

-

Stir at 500 RPM for 1 minute.

-

Vent to atmospheric pressure.

-

Repeat 3 times to ensure the headspace is >99% hydrate-forming gas.

-

Phase 3: The Isochoric Run (P-T Trajectory)

This phase measures the Induction Time (

-

Pressurization:

-

Set temperature (

) to 293.15 K (20°C) . -

Pressurize the cell to the experimental starting pressure (

), typically 6.0 MPa for -

Allow pressure to stabilize for 30 minutes (check for leaks).

-

-

Memory Erasing:

-

Heat the system to 303.15 K for 1 hour to destroy any residual water structures or "memory effect" from previous runs.

-

-

Cooling Ramp (Nucleation Trigger):

-

Start the magnetic stirrer at 500 RPM (constant agitation is critical for gas-liquid mass transfer).

-

Cool the system at a constant rate (e.g., 1.0 K/hour ) from 293.15 K down to 274.15 K (1°C) .

-

-

Data Logging:

-

Record Pressure (

) and Temperature (

-

Phase 4: Detection of Hydrate Onset

Monitor the P-T curve.

-

Region A (Cooling): Pressure decreases linearly according to the ideal gas law (

). -

Point B (Onset): A sudden, catastrophic drop in pressure occurs, deviating from the linear trend. This indicates gas consumption due to hydrate cage formation.

-

Region C (Growth): Temperature may spike slightly (exothermic crystallization) followed by a return to the setpoint.

Part 4: Data Analysis & Interpretation

Calculating Induction Time ( )

The induction time is the primary metric for KHI efficiency.

- : Time when catastrophic pressure drop begins.

-

: Time when the system crossed the theoretical hydrate equilibrium curve (

Calculating Gas Uptake (Moles of Hydrate)

Use the real gas equation of state (

- : Volume of gas headspace (Total Cell Volume - Liquid Volume).

- : Compressibility factor (calculated via Peng-Robinson EOS).

Mechanistic Hypothesis (Gly-Trp)

We evaluate Gly-Trp based on the "Adsorption-Inhibition" vs. "Interfacial Promotion" theory.

Figure 2: Dual mechanistic pathways for Gly-Trp in hydrate systems.

Part 5: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No Hydrate Formation | Subcooling too low or Induction time > exp duration. | Increase subcooling (lower T to 273.5 K) or add a "memory" seed (melt a previous hydrate and re-run). |

| Inconsistent | Stochastic nature of nucleation. | Stochastic Validation: Every experiment must be repeated at least 3-5 times. Report the mean induction time. |

| Precipitation | Gly-Trp solubility limit exceeded at low T. | Reduce concentration to 0.1 wt%; verify solution clarity before loading. |

| Wall Effect | Hydrates sticking to reactor walls (Wall growth). | Visual observation (if sapphire cell) is required. Wall growth indicates poor inhibition. |

References

-

Bavoh, C. B., et al. (2019). "Amino acids as kinetic hydrate inhibitors: A review." Journal of Natural Gas Science and Engineering. Link

-

Sa, J.-H., et al. (2013). "Hydrophobic Amino Acids as a New Class of Kinetic Inhibitors for Gas Hydrate Formation."[2][3] Scientific Reports.[2] Link

-

Veluswamy, H. P., et al. (2016). "Mechanism of methane hydrate formation in the presence of amino acids."[4][5][6][7] Chemical Engineering Journal. Link

-

Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. (Standard Reference for Isochoric Method). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrophobic amino acids as a new class of kinetic inhibitors for gas hydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. poasis.postech.ac.kr [poasis.postech.ac.kr]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Dual Role of Gly-Trp in Peptide Synthesis and Sequencing

Abstract